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Compound Name: 5'-O-Dmt-n6-bz-ppa

Cat. No.: B14079029

Get Quote

Introduction & Mechanistic Rationale
The development of highly specific hybridization probes and aptamers often requires the

incorporation of non-canonical nucleosides to tune thermodynamic stability and evade

nuclease degradation. The monomer 5'-O-Dmt-n6-bz-ppa (CAS: 119803-27-9) represents the

protected building block for 8-aza-7-deazaadenine (PPA), a pyrazolo[3,4-d]pyrimidine structural

isomer of canonical adenine.

From a mechanistic standpoint, replacing the imidazo[4,5-d]pyrimidine core of standard

adenine with a pyrazolo[3,4-d]pyrimidine core alters the electron distribution within the

heterocyclic ring system. The transposition of the nitrogen from position 7 to position 8 changes

the major groove hydrogen-bond acceptor profile and increases the polarizability of the base.

Consequently, oligonucleotides incorporating PPA exhibit altered stacking interactions and form

stronger Watson-Crick base pairs with thymine. This effectively harmonizes the thermodynamic

stability of the bidentate dA-dT pair, bringing it closer to the stability of a tridentate dG-dC pair .

Because of this unique thermodynamic profile, PPA-modified oligonucleotides are heavily

utilized in mismatch discrimination assays, multiplexed qPCR (e.g., TaqMan probes), and minor

groove binder (MGB) conjugates where sequence-independent duplex stability is required .
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Chemical Properties & Specifications
To ensure a self-validating synthesis workflow, it is critical to verify the physical and chemical

properties of the monomer prior to dissolution. Because PPA is an exact structural isomer of

canonical adenine, its molecular weight is identical to standard dA phosphoramidites, making

LC-MS validation highly dependent on chromatographic separation rather than mass

differentiation alone.

Table 1: Chemical and Physical Properties of the PPA Monomer

Property Specification Mechanistic Implication

Chemical Name

N6-Benzoyl-5'-O-DMT-8-aza-

7-deaza-2'-deoxyadenosine 3'-

CE phosphoramidite

The N6-benzoyl group protects

the exocyclic amine from

reacting with the

phosphoramidite during

coupling.

CAS Number 119803-27-9 -

Molecular Formula C₄₇H₅₂N₇O₇P

Isomeric to canonical dA;

requires enzymatic digestion

for definitive MS/MS

identification.

Molecular Weight 857.9 g/mol -

Solubility
≥ 0.1 M in Anhydrous

Acetonitrile

High solubility ensures optimal

kinetics during the rapid

coupling phase of SPOS.

Experimental Protocol: Solid-Phase Synthesis
Workflow
The incorporation of 5'-O-Dmt-n6-bz-ppa follows the standard phosphoramidite Solid-Phase

Oligonucleotide Synthesis (SPOS) cycle, but requires specific kinetic adjustments due to the

altered electronic properties of the pyrazolo[3,4-d]pyrimidine core .
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Reagent Preparation
Monomer Dissolution: Dissolve the 5'-O-Dmt-n6-bz-ppa monomer in anhydrous acetonitrile

(H₂O < 10 ppm) to a final concentration of 0.1 M to 0.15 M.

Causality: Moisture competes with the 5'-OH of the growing oligonucleotide chain for the

activated phosphoramidite, leading to hydrolysis and truncated sequences.

Activator Selection: Prepare a 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous

acetonitrile.

Causality: ETT (pKa ~4.28) is more acidic than standard 1H-tetrazole (pKa ~4.89). The

increased acidity protonates the diisopropylamino leaving group of the PPA monomer

more efficiently, accelerating nucleophilic attack and overcoming any steric hindrance

introduced by the modified base.

Automated Synthesis Cycle
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Solid Support (CPG)

1. Detritylation
(3% TCA in DCM)

2. Coupling
(5'-O-Dmt-n6-bz-ppa + Activator)

3. Capping
(Ac2O / NMI)

4. Oxidation
(I2 / Pyridine / H2O)

 Next Cycle

5. Cleavage & Deprotection
(NH4OH, 55°C)

 Final Cycle
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Figure 1: Solid-phase oligonucleotide synthesis workflow incorporating the PPA

phosphoramidite.

Detritylation: Deliver 3% Trichloroacetic acid (TCA) in dichloromethane (DCM) to the column

for 60 seconds to remove the 5'-DMT protecting group.

Coupling: Co-deliver the 0.1 M PPA monomer and 0.25 M ETT activator to the column.

Extend the coupling time to 6–8 minutes.

Causality: The extended coupling time ensures >99% yield for the non-canonical

monomer, preventing the accumulation of N-1 deletion mutations.

Capping: Flush with Acetic Anhydride (Cap A) and N-Methylimidazole (Cap B) for 60

seconds to acetylate any unreacted 5'-OH groups.

Oxidation: Treat with 0.02 M Iodine in Pyridine/H₂O/THF for 45 seconds to oxidize the

unstable phosphite triester to a stable phosphate triester.

Cleavage, Deprotection, and Self-Validating QC
Cleavage: Transfer the CPG resin to a sealed vial and incubate with concentrated aqueous

ammonium hydroxide (NH₄OH, 28-30%) at 55°C for 8 to 16 hours.

Causality: This step performs three simultaneous functions: it cleaves the succinyl linker

attaching the oligo to the CPG, removes the cyanoethyl protecting groups from the

phosphate backbone via β-elimination, and hydrolyzes the N6-benzoyl protecting group

from the PPA base without degrading the pyrazolo[3,4-d]pyrimidine core.

Self-Validation (Trityl Monitoring): Throughout the synthesis, quantify the UV absorbance of

the DMT cation effluent at 498 nm. A self-validating synthesis requires the trityl yield

immediately following the PPA coupling step to be ≥98%. A drop below this threshold

indicates moisture contamination in the monomer line.

Definitive QC (Enzymatic Digestion): Because PPA and canonical dA are exact isomers

(identical mass), intact ESI-MS cannot distinguish them. To validate incorporation, digest the

purified oligonucleotide with Snake Venom Phosphodiesterase (SVPD) and Alkaline
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Phosphatase, followed by LC-MS analysis. The PPA nucleoside will elute at a distinct

retention time compared to canonical dA, confirming successful synthesis.

Thermodynamic Impact & Data Presentation
The primary application of PPA is the modulation of duplex stability. Table 2 summarizes the

thermodynamic impact of incorporating unsubstituted PPA and its halogenated derivatives into

a standard 12-mer DNA duplex.

Table 2: Comparative Duplex Stability (Tm) of PPA Modifications

Modification Sequence Context
ΔTm per
Modification (°C)

Mechanistic Cause

Canonical dA
5'-d(T-A-G-G-T-C-A-

A-T-A-C-T)-3'
Baseline

Standard Watson-

Crick hydrogen

bonding.

PPA (Unsubstituted)
5'-d(T-A-G-G-T-C-

PPA-A-T-A-C-T)-3'
+1.0 to +1.5

Altered electron

distribution

strengthens H-bonds

with dT.

7-Bromo-PPA
5'-d(T-A-G-G-T-C-Br-

PPA-A-T-A-C-T)-3'
+4.0 to +5.0

Halogen atom

increases base

polarizability and

stacking interactions

in the major groove.

By strategically replacing specific adenine residues with 5'-O-Dmt-n6-bz-ppa, researchers can

selectively increase the binding affinity of AT-rich regions, effectively normalizing the overall

melting temperature of the probe independent of its GC content.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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